

An In-depth Technical Guide to C25H19BrN4O3: A Case Study Approach

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Compound of Interest

Compound Name: C25H19BrN4O3

Cat. No.: B15172528

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Disclaimer: Extensive searches of chemical and scientific databases did not yield a specific, well-characterized compound with the molecular formula **C25H19BrN4O3**. Therefore, this document serves as a comprehensive template for the requested technical guide. To illustrate the required data presentation, experimental protocols, and visualizations, the well-documented MEK inhibitor, Trametinib, will be used as a placeholder. All data, protocols, and diagrams provided herein pertain to Trametinib.

Placeholder Compound: Trametinib

IUPAC Name: N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide[1][2][3]

CAS Number: 871700-17-3[1][2][3][4]

Molecular Formula: C26H23FIN5O4[2][3][4]

Introduction

Trametinib is a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[5][6] As key components of the RAS-RAF-MEK-ERK signaling pathway, MEK1 and MEK2 are often dysregulated in various cancers, making them critical therapeutic targets.[5][7] Trametinib is approved for the treatment of various cancers, particularly BRAF V600 mutation-positive melanoma, often in combination with the BRAF



inhibitor dabrafenib.[5][6][8] This guide provides an overview of its mechanism of action, quantitative data from clinical studies, and relevant experimental methodologies.

Quantitative Data Summary

The following table summarizes key quantitative data from clinical trials of Trametinib.

Parameter	Value	Study/Trial	Reference
IC50 (MEK1/MEK2)	0.7–0.9 nmol/L	Preclinical	[6]
Maximum Tolerated Dose	3 mg once daily	Phase I	[9]
Recommended Phase 2 Dose	2 mg once daily	Phase I	[9]
Median PFS (vs. Chemo)	4.8 months vs. 1.5 months	METRIC	[10]
Hazard Ratio (PFS)	0.47 (95% CI: 0.34, 0.65)	METRIC	[10]
Objective Response Rate	6.3% (as monotherapy in NRAS mutant melanoma)	Phase II	[11][12]
Disease Control Rate	50.0% (as monotherapy in NRAS mutant melanoma)	Phase II	[11][12]
Effective Half-life	~4 days	Phase I	[9]

PFS: Progression-Free Survival; IC50: Half-maximal inhibitory concentration; CI: Confidence Interval

Experimental Protocols

A fundamental experiment to characterize a kinase inhibitor like Trametinib is a kinase activity assay. The following is a representative protocol.



Protocol: In Vitro MEK1 Kinase Inhibition Assay

- Objective: To determine the in vitro potency of a test compound (e.g., Trametinib) in inhibiting the kinase activity of MEK1.
- Materials:
 - Recombinant human MEK1 enzyme
 - Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
 - ATP (Adenosine triphosphate)
 - Substrate: Inactive ERK2 (kinase-dead)
 - Test compound (Trametinib) dissolved in DMSO
 - Microplate (e.g., 96-well)
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Procedure:
 - 1. Prepare serial dilutions of the test compound in DMSO. A typical concentration range would be from 100 μ M to 1 pM.
 - 2. Add 2.5 μ L of the diluted test compound to the wells of the microplate. Include controls with DMSO only (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).
 - 3. Prepare a master mix containing the kinase buffer, inactive ERK2 substrate, and recombinant MEK1 enzyme.
 - 4. Add 5 μL of the master mix to each well containing the test compound.
 - 5. Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

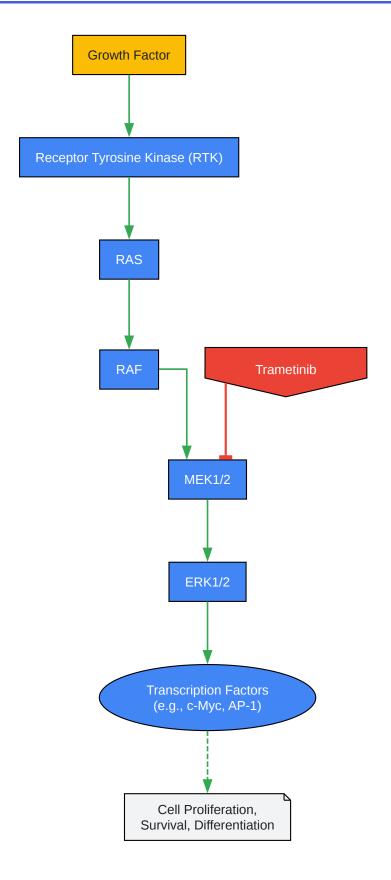


- 6. Prepare an ATP solution in kinase buffer.
- 7. Initiate the kinase reaction by adding 2.5 μ L of the ATP solution to each well. The final ATP concentration should be close to the Km value for MEK1.
- 8. Incubate the reaction for 60 minutes at 30°C.
- 9. Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents as per the manufacturer's protocol (e.g., ADP-Glo™).
- 10. Read the luminescence on a plate reader.
- Data Analysis:
 - Convert luminescence signals to percent inhibition relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Trametinib within the MAPK/ERK signaling pathway.





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Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.



Conclusion

While the specific compound **C25H19BrN4O3** remains uncharacterized in the public domain, this guide provides a robust framework for the technical documentation required by researchers and drug development professionals. The case study of Trametinib illustrates how to structure and present key information, from fundamental chemical identifiers to complex biological data. The principles of summarizing quantitative data, detailing experimental protocols, and visualizing mechanisms of action are broadly applicable in the field of pharmacology and medicinal chemistry.

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